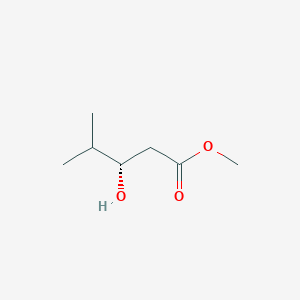
2-(4,5-Difluoro-2-nitrophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,5-Difluoro-2-nitrophenyl)ethanol is an organic compound with the molecular formula C8H7F2NO3 It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzene ring, along with an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Difluoro-2-nitrophenyl)ethanol typically involves the nitration of a difluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes the nitration of 4,5-difluorobenzene to introduce the nitro group, followed by reduction to form the corresponding amine. This amine can then be converted to the ethanol derivative through a series of reactions involving protection and deprotection steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
2-(4,5-Difluoro-2-nitrophenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(4,5-Difluoro-2-nitrophenyl)acetaldehyde or 2-(4,5-Difluoro-2-nitrophenyl)acetic acid.
Reduction: 2-(4,5-Difluoro-2-aminophenyl)ethanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
2-(4,5-Difluoro-2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(4,5-Difluoro-2-nitrophenyl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
相似化合物的比较
Similar Compounds
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- 2-(4,5-Difluoro-2-nitrophenyl)methanol
- 4,5-Difluoro-2-nitroaniline
Uniqueness
2-(4,5-Difluoro-2-nitrophenyl)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both fluorine and nitro groups can enhance its stability and influence its interactions with other molecules, making it a valuable compound for various research applications .
属性
分子式 |
C8H7F2NO3 |
|---|---|
分子量 |
203.14 g/mol |
IUPAC 名称 |
2-(4,5-difluoro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H7F2NO3/c9-6-3-5(1-2-12)8(11(13)14)4-7(6)10/h3-4,12H,1-2H2 |
InChI 键 |
UBYSSTDGJIPMMJ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




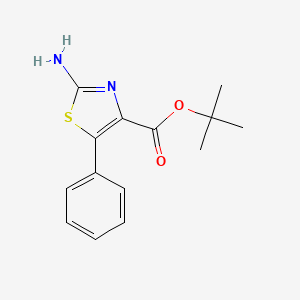
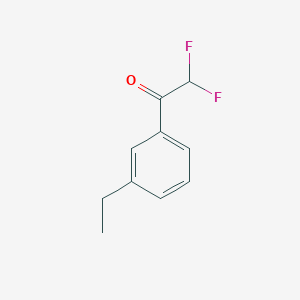
![5-Methyl-1h-imidazo[4,5-b]pyridine-2-thiol](/img/structure/B13612988.png)
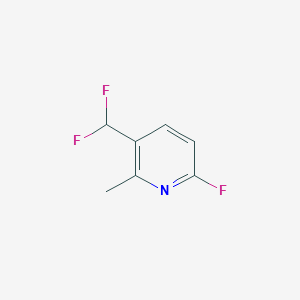
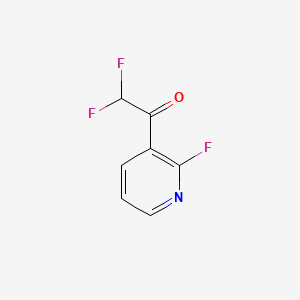
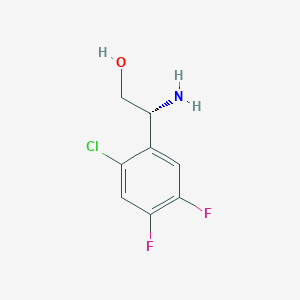
![Pyrazolo[3,2-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13613011.png)

